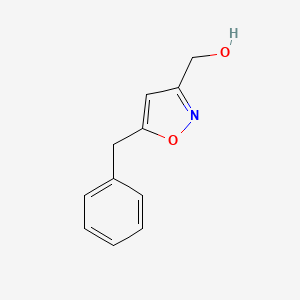

(5-Benzyl-1,2-oxazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

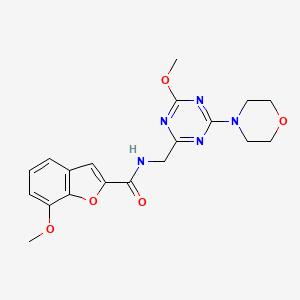

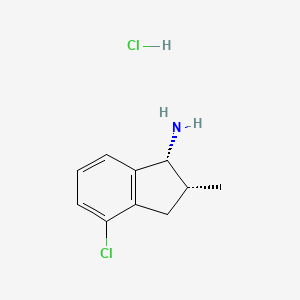

“(5-Benzyl-1,2-oxazol-3-yl)methanol” is a chemical compound with the CAS Number: 1823339-64-5 . It has a molecular weight of 189.21 and its IUPAC name is (5-benzylisoxazol-3-yl)methanol . It is stored at a temperature of 4°C . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “(5-Benzyl-1,2-oxazol-3-yl)methanol” is 1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 .Physical And Chemical Properties Analysis

“(5-Benzyl-1,2-oxazol-3-yl)methanol” is a powder with a molecular weight of 189.21 . It is stored at a temperature of 4°C .Scientific Research Applications

Catalyst in Chemical Reactions

- Huisgen 1,3-dipolar cycloadditions : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to (5-Benzyl-1,2-oxazol-3-yl)methanol, has been prepared for use in catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu et al., 2009).

Antimicrobial and Synthetic Applications

- Synthesis and Antimicrobial Activity : Benzoxazole derivatives synthesized from methyl 2-substituted benzoxazole-5-carboxylate, related to (5-Benzyl-1,2-oxazol-3-yl)methanol, have shown antimicrobial activity, highlighting the biological and pharmacological importance of such derivatives (Balaswamy et al., 2012).

Synthetic Chemistry

- Microwave-assisted Synthesis : A diversity-oriented synthetic approach for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, related to the oxazol-3-yl structure, was developed using microwave irradiation, demonstrating a methodology that can be applied in various drug discovery programs (Chanda et al., 2012).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Triazole derivatives, closely related to the (5-Benzyl-1,2-oxazol-3-yl)methanol structure, have been investigated as corrosion inhibitors for mild steel in acidic medium, revealing their effectiveness in corrosion prevention (Ma et al., 2017).

Drug Discovery and Molecular Docking

- Synthesis and Activity in Drug Discovery : Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, structurally related to (5-Benzyl-1,2-oxazol-3-yl)methanol, have been synthesized and tested for antimicrobial and analgesic activities. Molecular docking studies have been performed to understand their antimicrobial activity (Jayanna et al., 2013).

Catalytic Applications

- Catalysis Using Immobilized Complexes : Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, an analogue of (5-Benzyl-1,2-oxazol-3-yl)methanol, has been immobilized on Merrifield resins for catalytic applications in CuAAC reactions, proving highly active and recyclable (Ozkal et al., 2012).

Solubility Studies

- Solubility Measurements : The solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, structurally similar to (5-Benzyl-1,2-oxazol-3-yl)methanol, was measured in various solvents, and the data were correlated with different equations, providing insight into the solubility characteristics of such compounds (Liang et al., 2016).

Safety And Hazards

The safety information for “(5-Benzyl-1,2-oxazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(5-benzyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEXWODGPYRATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzyl-1,2-oxazol-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)

![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)

![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)